molecular formula C8H9BrN2O B2419359 Ethyl 6-bromopyridine-2-carboximidate CAS No. 1379310-46-9

Ethyl 6-bromopyridine-2-carboximidate

Cat. No.: B2419359
CAS No.: 1379310-46-9
M. Wt: 229.077
InChI Key: ORVTVIPNLBQIIL-UHFFFAOYSA-N
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Description

Ethyl 6-bromopyridine-2-carboximidate is an organic compound with the molecular formula C8H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromopyridine-2-carboximidate can be synthesized through several methods. One common approach involves the reaction of ethyl 6-bromopyridine-2-carboxylate with an appropriate reagent to form the carboximidate. For instance, the reaction of ethyl 6-bromopyridine-2-carboxylate with ammonia or an amine under suitable conditions can yield the desired carboximidate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromopyridine-2-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, bases for substitution reactions, and acids or bases for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Ethyl 6-bromopyridine-2-carboximidate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-bromopyridine-2-carboximidate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the bromine atom and the carboximidate group, which make the compound susceptible to nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Ethyl 6-bromopyridine-2-carboximidate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 6-bromopyridine-2-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-12-8(10)6-4-3-5-7(9)11-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVTVIPNLBQIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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